Cas no 89167-19-1 (3-Bromo-4-iodopyridine)
3-Bromo-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-4-iodopyridine
- 3-Bromo-4-iodopyridine (ACI)
- AC-28000
- BBL101503
- STL555299
- MFCD11110263
- SY096733
- AKOS005259293
- CS-0041168
- Z1269120686
- Pyridine, 3-bromo-4-iodo-
- AU-004/43508145
- AC-27994
- AS-19900
- 89167-19-1
- DB-028391
- EN300-198015
- SCHEMBL14894420
- I10242
- DTXSID30680551
-
- MDL: MFCD11110263
- Inchi: 1S/C5H3BrIN/c6-4-3-8-2-1-5(4)7/h1-3H
- InChI Key: LKDNPXCBLVOBRP-UHFFFAOYSA-N
- SMILES: BrC1C(I)=CC=NC=1
Computed Properties
- Exact Mass: 282.84900
- Monoisotopic Mass: 282.84936g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 78.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 2.347
- Melting Point: 111-115℃
- Boiling Point: 264 ºC
- Flash Point: 114 ºC
- PSA: 12.89000
- LogP: 2.44870
- Sensitiveness: Light Sensitive
3-Bromo-4-iodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Bromo-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE170-250mg |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 250mg |
148CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE170-5g |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 5g |
1360.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE170-1g |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 1g |
369.0CNY | 2021-08-04 | |
| Matrix Scientific | 150182-1g |
3-Bromo-4-iodopyridine, 95% |
89167-19-1 | 95% | 1g |
$254.00 | 2023-09-07 | |
| Matrix Scientific | 150182-5g |
3-Bromo-4-iodopyridine, 95% |
89167-19-1 | 95% | 5g |
$955.00 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JE170-200mg |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 200mg |
99.0CNY | 2021-08-04 | |
| Chemenu | CM176173-5g |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 5g |
$204 | 2021-08-05 | |
| Chemenu | CM176173-10g |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 10g |
$304 | 2021-08-05 | |
| Chemenu | CM176173-25g |
3-Bromo-4-iodopyridine |
89167-19-1 | 97% | 25g |
$608 | 2021-08-05 | |
| TRC | B693618-100mg |
3-Bromo-4-iodopyridine |
89167-19-1 | 100mg |
$ 64.00 | 2023-04-18 |
3-Bromo-4-iodopyridine Production Method
Production Method 1
1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; 4 h, -78 °C; overnight, -78 °C → rt
1.3 Reagents: Water
Production Method 2
Production Method 3
3-Bromo-4-iodopyridine Raw materials
3-Bromo-4-iodopyridine Preparation Products
3-Bromo-4-iodopyridine Suppliers
3-Bromo-4-iodopyridine Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 3-Bromo-4-iodopyridine
Professional Introduction to 3-Bromo-4-iodopyridine (CAS No. 89167-19-1)
3-Bromo-4-iodopyridine, identified by the Chemical Abstracts Service Number (CAS No.) 89167-19-1, is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This bipyridine derivative features both bromo and iodine substituents at the 3rd and 4th positions, respectively, making it a valuable intermediate in the synthesis of more complex molecules. The unique electronic and steric properties of this compound have positioned it as a key building block in the development of novel therapeutic agents, particularly in the realm of medicinal chemistry.
The significance of 3-Bromo-4-iodopyridine stems from its ability to participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed couplings. These reactions are fundamental to the construction of biaryl systems, which are prevalent in many biologically active compounds. The presence of both bromo and iodine atoms allows for selective functionalization, enabling chemists to tailor the molecular structure with precision. This flexibility has made 3-Bromo-4-iodopyridine an indispensable tool in synthetic organic chemistry.
In recent years, advancements in pharmaceutical research have highlighted the importance of halogenated pyridines as pharmacophores. Halogen atoms, such as bromine and iodine, can enhance the binding affinity of drug candidates by improving hydrophobic interactions and facilitating metabolic stability. 3-Bromo-4-iodopyridine exemplifies this trend, as it has been employed in the synthesis of various small-molecule inhibitors targeting key biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases.
One notable application of 3-Bromo-4-iodopyridine is in the construction of substituted pyridines that serve as scaffolds for drug discovery. Researchers have leveraged its reactivity to introduce diverse functional groups at specific positions, leading to the identification of potent scaffolds with improved pharmacokinetic profiles. The compound’s ability to undergo palladium-catalyzed cross-coupling reactions has been particularly advantageous in generating biaryl structures that mimic natural products with high biological activity. These efforts have resulted in several preclinical candidates that are currently under investigation for their therapeutic potential.
The synthesis of 3-Bromo-4-iodopyridine itself is a testament to the ingenuity of modern synthetic chemistry. While traditional methods involve halogenation strategies on pyridine precursors, recent innovations have focused on more efficient and sustainable routes. For example, metal-mediated halogen exchange reactions have been explored as a means to introduce bromine and iodine selectively. Such methods not only improve yield but also minimize waste, aligning with the growing emphasis on green chemistry principles.
Another area where 3-Bromo-4-iodopyridine has made a significant impact is in materials science. Beyond its role as a pharmaceutical intermediate, this compound has been investigated for its potential applications in organic electronics. The electron-withdrawing nature of halogen substituents can influence the electronic properties of conjugated systems, making halogenated pyridines attractive for use in light-emitting diodes (LEDs) and photovoltaic cells. Ongoing research aims to harness these properties for next-generation optoelectronic devices.
The future prospects for 3-Bromo-4-iodopyridine are promising, given its broad utility across multiple disciplines. As computational methods advance, virtual screening techniques are being employed to identify novel derivatives with enhanced biological activity. These computational approaches complement traditional synthetic strategies by predicting the structural features that contribute to efficacy. Consequently, 3-Bromo-4-iodopyridine is likely to remain a cornerstone compound in both academic and industrial research laboratories.
In conclusion, 3-Bromo-4-iodopyridine (CAS No. 89167-19-1) represents a critical component in modern chemical synthesis, particularly within pharmaceutical development. Its unique structural features and reactivity make it an invaluable intermediate for constructing complex molecules with therapeutic potential. As research continues to uncover new applications for this compound, its importance is expected to grow further, solidifying its place as a cornerstone of synthetic organic chemistry.
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